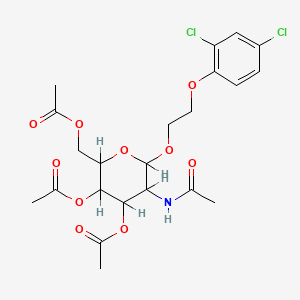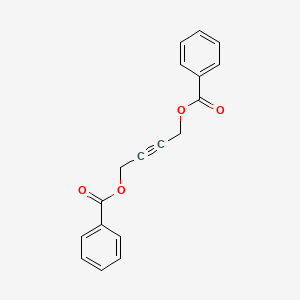
(3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine, also known as DOiP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOiP is a member of the phenethylamine family and is a derivative of the psychedelic drug, mescaline.
Mecanismo De Acción
The mechanism of action of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a target for many psychedelic drugs. This compound has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels and neuronal activity. In animal studies, this compound has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that plays a role in promoting neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine for lab experiments is its high potency, which allows for smaller doses to be used in studies. However, this compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety profile is not well-established.
Direcciones Futuras
There are several potential future directions for research on (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Further studies are needed to determine the optimal dosing and administration methods for this compound in humans. Another area of interest is the potential use of this compound as a research tool for studying the 5-HT2A receptor and its role in various physiological and pathological processes. Additionally, further studies are needed to explore the safety profile of this compound and its potential for abuse.
Métodos De Síntesis
The synthesis of (3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine involves the reaction of (2,4,5-trimethoxybenzyl)amine with 3,4-difluorobenzaldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to form the final product.
Aplicaciones Científicas De Investigación
(3,4-difluorophenyl)(2,4,5-trimethoxybenzyl)amine has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is its potential as a therapeutic agent for the treatment of various neurological disorders, including depression and anxiety. This compound has been shown to have significant antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(2,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-20-14-8-16(22-3)15(21-2)6-10(14)9-19-11-4-5-12(17)13(18)7-11/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFFPJVKQWGDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2=CC(=C(C=C2)F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4956186.png)

![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
![5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4956218.png)

![N-[2-chloro-4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4956235.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
